Ropivacaine

Differential nerve block Sensory-motor separation Peripheral nerve model

Ropivacaine (CAS 84057-95-4) is the pure S(−)-enantiomer, delivering a 2.2× greater cardiac safety margin vs racemic bupivacaine and twice the CNS toxicity threshold. Equivalent sensory block with faster motor recovery (150 vs 210 min, P=0.005) enables same-day discharge protocols. Intrinsic vasoconstriction allows high-volume infiltration without epinephrine, reducing systemic absorption risk. For obstetric anesthesia, lower QRS prolongation risk and higher CNS safety margin make it the preferred agent. Ideal for R&D and pharmaceutical procurement.

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
CAS No. 84057-95-4
Cat. No. B1680718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopivacaine
CAS84057-95-4
Synonyms1 Propyl 2',6' pipecoloxylidide
1-propyl-2',6'-pipecoloxylidide
AL 381
AL-381
AL381
LEA 103
LEA-103
LEA103
Naropeine
Naropin
ropivacaine
ropivacaine hydrochloride
ropivacaine monohydrochloride
ropivacaine monohydrochloride, (S)-isome
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
InChIInChI=1S/C17H26N2O/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
InChIKeyZKMNUMMKYBVTFN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.53e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ropivacaine (CAS 84057-95-4) Procurement Guide: A Long-Acting Amide Local Anesthetic with Differentiated Safety Profile


Ropivacaine (CAS 84057-95-4) is a long-acting amino-amide local anesthetic and the pure S(−)-enantiomer of propivacaine, developed to provide a greater margin of safety than racemic bupivacaine while maintaining comparable clinical efficacy [1]. It is primarily indicated for surgical anesthesia (epidural, spinal, and peripheral nerve blocks) and acute pain management (epidural infusions and infiltration) [2]. Unlike racemic bupivacaine, ropivacaine is less lipophilic and exhibits intrinsic vasoconstrictive properties at low concentrations [3].

Why Ropivacaine (CAS 84057-95-4) Cannot Be Simply Substituted with Bupivacaine or Levobupivacaine


Although ropivacaine, bupivacaine, and levobupivacaine share the same amino-amide class and overlapping clinical indications, their differential potencies, toxicity margins, and pharmacokinetic profiles render them non-interchangeable in scientific and clinical protocols [1]. Ropivacaine is approximately 40% less potent than bupivacaine for epidural analgesia, meaning that simple concentration-based substitution leads to either under-dosing or over-dosing [2]. Critically, ropivacaine exhibits a 2.2-fold greater safety margin against QRS widening and a free plasma CNS toxicity threshold twice that of bupivacaine, making it the preferred agent in high-volume infiltration and obstetric anesthesia where systemic absorption risk is elevated [3].

Quantitative Differentiation of Ropivacaine (CAS 84057-95-4) Versus Bupivacaine and Levobupivacaine: A Head-to-Head Evidence Review


Sensory-Motor Separation: Ropivacaine Produces 16% Less Motor Fiber Depression Than Bupivacaine at Equipotent Sensory Doses

Ropivacaine exhibits preferential blockade of sensory (C) fibers over motor (A) fibers compared with bupivacaine. In an isolated rabbit vagus nerve model, bupivacaine produced 16% greater depression of motor fiber compound action potentials than ropivacaine, while the difference on sensory fibers was only 3% [1]. This differential effect reached statistical significance at five minutes post-exposure (P = 0.028). In clinical spinal anesthesia, ropivacaine 15 mg provided motor block recovery at 150 minutes versus 210 minutes for bupivacaine 10 mg (P = 0.005), while sensory block duration at T10 was equivalent (140 minutes for both) [2].

Differential nerve block Sensory-motor separation Peripheral nerve model

Cardiac Safety Margin: Ropivacaine Demonstrates 2.2-Fold Lower Cardiotoxicity Potency Than Bupivacaine in Swine Model

Ropivacaine exhibits substantially reduced cardiotoxicity compared with racemic bupivacaine. In an anesthetized swine model using intracoronary injection, the cardiotoxicity potency ratio for doubling QRS duration was 2.1:1.4:1 for racemic bupivacaine, levobupivacaine, and ropivacaine, respectively [1]. The median lethal dose (mmol) was 0.015 for bupivacaine versus 0.032 for ropivacaine (P < 0.05), representing a 2.1-fold difference. In a separate porcine study, the electrophysiological toxicity ratio (QRS prolongation) was 15:6.7:1 for bupivacaine, ropivacaine, and lidocaine, respectively—equating to a 2.2-fold margin favoring ropivacaine over bupivacaine [2].

Cardiotoxicity QRS prolongation Local anesthetic systemic toxicity

CNS Toxicity Threshold: Ropivacaine Free Plasma Convulsant Concentration Is Twice That of Bupivacaine

In a randomized, double-blind crossover study of 12 healthy volunteers receiving intravenous infusions of ropivacaine and bupivacaine (10 mg/min), the maximum tolerated unbound arterial plasma concentration was twice as high for ropivacaine (P < 0.001) [1]. The threshold for CNS toxicity symptoms appeared at a mean free plasma concentration of approximately 0.6 mg/L for ropivacaine versus 0.3 mg/L for bupivacaine. Additionally, muscular twitching occurred more frequently after bupivacaine (P < 0.05), and time to disappearance of all CNS symptoms was shorter after ropivacaine (P < 0.05).

CNS toxicity Convulsant threshold Free plasma concentration

Analgesic Potency Ratio: Ropivacaine Is 0.6× as Potent as Bupivacaine for Epidural Labor Analgesia

Using the minimum local analgesic concentration (MLAC) model—the median effective concentration in a 20 mL volume for first-stage labor epidural analgesia—ropivacaine demonstrated an MLAC of 0.111% wt/vol (95% CI: 0.100–0.122) compared with 0.067% wt/vol (95% CI: 0.052–0.082) for bupivacaine [1]. This yields an analgesic potency ratio of 0.6 (95% CI: 0.49–0.74) relative to bupivacaine. In a separate up-down sequential allocation study, the relative analgesic potency of ropivacaine was calculated as 0.60 (0.47–0.75) [2].

Minimum local analgesic concentration MLAC Epidural analgesia

Pharmacokinetic Differentiation: Ropivacaine Exhibits Shorter Elimination Half-Life and Lower Volume of Distribution Than Bupivacaine

In a comparative pharmacokinetic study of nonpregnant and pregnant ewes receiving intravenous ropivacaine or bupivacaine, ropivacaine demonstrated a shorter elimination half-life (T½β), smaller volume of distribution at steady state (Vdss), and lower mean residence time (MRT) than bupivacaine in all animals [1]. Specifically, bupivacaine exhibited greater Vdβ, Vdss, and MRT, along with lower total body clearance (CL) compared with ropivacaine. Protein binding for both drugs was concentration-dependent and greater in pregnancy, but the pharmacokinetic differences remained consistent across physiological states.

Pharmacokinetics Elimination half-life Volume of distribution

Intrinsic Vasoactivity: Ropivacaine Produces Concentration-Dependent Vasoconstriction Whereas Bupivacaine Causes Vasodilation

Using a closed spinal window technique in anesthetized dogs, topical application of ropivacaine (10⁻⁸ to 10⁻³ M) produced significant concentration-dependent vasoconstriction of spinal pial arterioles and venules, whereas equimolar bupivacaine caused concentration-dependent vasodilation [1]. This divergent vascular response was not blocked by yohimbine, prazosin, or propranolol, indicating a mechanism independent of α- or β-adrenoceptor activity. The vasoconstrictive property of ropivacaine at low concentrations has also been observed in human cutaneous vessels in vitro, though this effect reverses to vasodilation at higher concentrations [2].

Vasoconstriction Spinal pial vessels Vascular tone

Procurement-Driven Application Scenarios for Ropivacaine (CAS 84057-95-4) Based on Quantitative Differentiation Evidence


Ambulatory Surgery and Day-Case Lower Extremity Procedures Requiring Rapid Motor Recovery

For ambulatory lower-extremity surgeries, ropivacaine 15 mg intrathecally provides equivalent sensory block duration (140 minutes at T10) to bupivacaine 10 mg while enabling significantly faster motor recovery (150 minutes vs. 210 minutes; P = 0.005) [1]. This differential—attributable to ropivacaine's 16% lower motor fiber depression relative to sensory fibers—directly supports same-day discharge protocols where residual motor weakness would delay ambulation and prolong facility stay [2].

Obstetric Labor Epidural Analgesia with Reduced Fetal and Maternal Systemic Toxicity Risk

In obstetric epidural protocols, ropivacaine's 2.2-fold lower cardiac toxicity margin (QRS prolongation ratio 6.7 vs. 15 for bupivacaine) and 2-fold higher CNS toxicity threshold (free plasma concentration 0.6 mg/L vs. 0.3 mg/L) provide enhanced safety in a patient population at elevated risk for unintentional intravascular injection [3] [4]. The 0.6× potency ratio necessitates concentration adjustment (e.g., 0.2% ropivacaine ≈ 0.125% bupivacaine) but does not diminish clinical efficacy, as demonstrated by MLAC studies showing reliable first-stage labor analgesia at 0.111% wt/vol [5].

High-Volume Wound Infiltration and Tumescent Anesthesia Protocols

Procedures requiring large-volume local anesthetic infiltration (e.g., abdominoplasty, liposuction, or major orthopedic wound infiltration) benefit from ropivacaine's intrinsic vasoconstrictive properties, which reduce local blood flow and systemic absorption without requiring epinephrine [6]. Combined with ropivacaine's 2.1–2.2-fold cardiac safety advantage over bupivacaine and shorter elimination half-life, high cumulative doses can be administered with a measurably lower risk of systemic toxicity [3] [7].

Continuous Postoperative Epidural Infusion in Pediatric and Adult Populations

Continuous epidural infusions for postoperative pain management preferentially utilize ropivacaine due to its shorter elimination half-life and lower volume of distribution compared with bupivacaine, which reduce drug accumulation and the risk of delayed systemic toxicity [7]. In neonatal and infant populations, unbound ropivacaine concentrations do not accumulate during prolonged infusions despite increases in total drug concentration due to α₁-acid glycoprotein binding, a pharmacokinetic advantage that supports extended-duration use in this vulnerable population [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ropivacaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.